3,5-dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide
Description
3,5-Dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to an imidazo[1,2-b]pyridazine moiety. The structure includes methoxy groups at the 3- and 5-positions of the benzamide ring and a methoxy-substituted imidazopyridazine system.
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-5-6-15(20-13-27-21(24-20)7-8-22(26-27)31-4)11-19(14)25-23(28)16-9-17(29-2)12-18(10-16)30-3/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTMZROICVUHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a. Imidazopyridazine Derivatives
- 3,4-Diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (): This compound shares the imidazopyridazine core and 2-methylphenyl linkage but substitutes the benzamide’s 3,5-dimethoxy groups with 3,4-diethoxy.
- VEGFR Inhibitor (): A patent describes a compound with an imidazopyridazine core linked to a cyclopropylcarbonylamino group. This substitution likely improves target binding affinity, highlighting the role of substituents in modulating kinase inhibition efficacy .
b. Indenothiazole Derivatives (): Compounds such as 3,5-dimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) and N-(6-chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) replace the imidazopyridazine with an indenothiazole system. These derivatives exhibit moderate yields (39–47%) and were evaluated as SARS-CoV-2 inhibitors. The indenothiazole core may confer distinct electronic properties compared to imidazopyridazine, influencing antiviral activity .
Research Findings and Implications
- Structural Optimization: The imidazopyridazine core in the target compound offers a balance between rigidity and solubility, whereas indenothiazole derivatives () may prioritize antiviral activity.
- Substituent Trade-offs : Methoxy groups improve solubility but may reduce metabolic stability compared to chloro or fluoro substituents .
- Synthetic Challenges : Lower yields in halogenated or multi-substituted derivatives (e.g., 7i ) suggest the need for improved catalytic systems or protecting group strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
